molecular formula C6H8N2O2S B13150082 2-(1-Aminoethyl)-1,3-thiazole-4-carboxylic acid CAS No. 89532-87-6

2-(1-Aminoethyl)-1,3-thiazole-4-carboxylic acid

Cat. No.: B13150082
CAS No.: 89532-87-6
M. Wt: 172.21 g/mol
InChI Key: IZYPOVIPPSQRBI-UHFFFAOYSA-N
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Description

2-(1-Aminoethyl)-1,3-thiazole-4-carboxylic acid is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an aminoethyl group attached to the thiazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Aminoethyl)-1,3-thiazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of α-haloketones with thiourea, followed by the introduction of the aminoethyl group. The reaction conditions often require a solvent such as ethanol or water, and the process is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Aminoethyl)-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

2-(1-Aminoethyl)-1,3-thiazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It has potential therapeutic applications, including antimicrobial and anticancer activities.

    Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(1-Aminoethyl)-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. The thiazole ring can also participate in π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

    2-Aminothiazole: Lacks the carboxylic acid group, making it less versatile in certain reactions.

    4-Methylthiazole: The presence of a methyl group instead of an aminoethyl group alters its reactivity and biological activity.

    Thiazole-4-carboxylic acid: Lacks the aminoethyl group, affecting its ability to form certain derivatives.

Uniqueness: 2-(1-Aminoethyl)-1,3-thiazole-4-carboxylic acid is unique due to the presence of both the aminoethyl and carboxylic acid groups, which provide a combination of reactivity and biological activity not found in other thiazole derivatives. This dual functionality makes it a valuable compound in various fields of research and industry.

Properties

CAS No.

89532-87-6

Molecular Formula

C6H8N2O2S

Molecular Weight

172.21 g/mol

IUPAC Name

2-(1-aminoethyl)-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C6H8N2O2S/c1-3(7)5-8-4(2-11-5)6(9)10/h2-3H,7H2,1H3,(H,9,10)

InChI Key

IZYPOVIPPSQRBI-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC(=CS1)C(=O)O)N

Origin of Product

United States

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